N-methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline
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Overview
Description
N-methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline is an organic compound with the molecular formula C13H20N2O This compound features a pyrrolidine ring, an aniline moiety, and an ethoxy linker
Scientific Research Applications
N-methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline typically involves the reaction of 4-chloro-N-methylaniline with 2-(pyrrolidin-1-yl)ethanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the ethoxy group is introduced to the aniline ring. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Amines derived from the reduction of nitro groups.
Substitution: Halogenated or nitrated derivatives of the aniline moiety.
Mechanism of Action
The mechanism of action of N-methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring and aniline moiety contribute to its binding affinity and selectivity. The compound may modulate biological pathways by acting as an agonist or antagonist, depending on the target.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(pyrrolidin-1-yl)ethoxy)aniline
- N-methylpyrrolidine
- 4-(pyrrolidin-1-yl)benzonitrile
Uniqueness
N-methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-methyl-4-(2-pyrrolidin-1-ylethoxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-14-12-4-6-13(7-5-12)16-11-10-15-8-2-3-9-15/h4-7,14H,2-3,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDDOSWQDIJCRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)OCCN2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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